

# In-Depth Technical Guide to the Molecular Structure of Endothall-Disodium Salt

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Compound of Interest		
Compound Name:	Endothal-disodium	
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## Introduction

Endothall-disodium salt is the disodium salt of Endothall, a dicarboxylic acid herbicide and algaecide. Its chemical name is disodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate.[1][2] It is a widely used aquatic herbicide for the control of a variety of submerged aquatic plants and algae in lakes, ponds, and irrigation canals.[3][4][5][6] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and mechanism of action of Endothall-disodium salt, with a focus on providing detailed experimental data and protocols for research and development purposes.

## **Molecular Structure and Chemical Properties**

The core structure of Endothall is a bicyclic ether, 7-oxabicyclo[2.2.1]heptane, with two adjacent carboxylic acid groups. In the disodium salt form, these carboxylic acid groups are deprotonated and form ionic bonds with two sodium ions.

### **Chemical Structure:**

• IUPAC Name: Disodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate[1][2]

CAS Number: 129-67-9[2]

Molecular Formula: C<sub>8</sub>H<sub>8</sub>Na<sub>2</sub>O<sub>5</sub>



Molecular Weight: 230.13 g/mol [7]

Physicochemical Properties:

Endothall-disodium salt is a white, odorless crystalline solid. It is highly soluble in water and has low volatility. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Weight	230.13 g/mol	[7]
Appearance	White, odorless crystalline solid	[4]
Water Solubility	100 g/kg at 20 °C (for Endothall acid)	[8]
Melting Point	144 °C (for Endothall acid)	[8]
Log P (octanol-water partition coefficient)	-0.87 (for Endothall acid)	[8]

## **Spectroscopic Data**

Spectroscopic data is crucial for the identification and characterization of Endothall-disodium salt. The following tables summarize the available spectroscopic information for the parent compound, Endothall.

Table 2: Mass Spectrometry Data for Endothall

m/z	Relative Intensity
68	100%
100	79%
69	42%
41	32%





Source: Hites, R.A. Handbook of Mass Spectra of Environmental Contaminants. Boca Raton, FL: CRC Press Inc., 1985., p. 381.[3]

### Table 3: NMR Spectral Data for Endothall

While specific chemical shift values for Endothall-disodium salt are not readily available in the searched literature, references to <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra for the parent Endothall molecule exist.[9][10][11] Researchers can obtain these spectra experimentally for the disodium salt to confirm its structure.

Table 4: Other Spectroscopic Data

Spectroscopic Method	Data Availability
FT-IR Spectroscopy	No specific data found in the search results.
Raman Spectroscopy	No specific data found in the search results.

# Experimental Protocols Synthesis of Endothall-Disodium Salt

The synthesis of Endothall involves a two-step process: a Diels-Alder reaction followed by reduction and neutralization.[3]

Step 1: Diels-Alder Reaction of Furan and Maleic Anhydride

This cycloaddition reaction forms the 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride intermediate.

- Reactants: Furan and Maleic Anhydride
- Solvent: Isopropyl ether can be used as a reaction diluent.[3]



 Conditions: The reaction is typically conducted at 35 °C and atmospheric pressure. No catalyst is required. The reaction time is approximately 7 hours.[3]

Step 2: Reduction and Neutralization

The intermediate is then hydrogenated to saturate the double bond, yielding Endothall acid. Subsequent neutralization with a sodium base, such as sodium hydroxide, produces the disodium salt.[3][7]

A detailed laboratory protocol for the Fischer esterification of the anhydride intermediate, which can be adapted for the synthesis of the diacid, is available and involves refluxing in methanol. [12] For the final neutralization step, a stoichiometric amount of sodium hydroxide in an aqueous solution would be added to the Endothall acid.

Diagram 1: Synthesis of Endothall-Disodium Salt

Caption: Synthesis workflow of Endothall-disodium salt.

## **Analytical Methods for Determination**

Several analytical methods are available for the quantitative determination of Endothall in various matrices, particularly in water samples.

EPA Method 548.1: This method involves the determination of Endothall in drinking water by gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). The method includes aqueous derivatization and liquid-solid extraction.[13]

Ion Chromatography-Mass Spectrometry (IC-MS/MS): A more recent and sensitive method for the direct analysis of trace-level Endothall in water samples without the need for derivatization. This method offers improved throughput compared to GC-based methods.[13]

Experimental Workflow for IC-MS/MS Analysis:

Diagram 2: IC-MS/MS Analysis Workflow

Caption: Workflow for IC-MS/MS analysis of Endothall.



# Mechanism of Action: Inhibition of Protein Phosphatases

The primary mechanism of action of Endothall is the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). [7][14][15] These enzymes play critical roles in a wide range of cellular processes, including cell cycle regulation, signal transduction, and metabolism.

Table 5: Inhibitory Activity of Endothall

Enzyme	IC50	Reference
Protein Phosphatase 1 (PP1)	5.0 μΜ	[9]
Protein Phosphatase 2A (PP2A)	90 nM	[9]
Protein Phosphatase 2A (PP2A)	19-50 nM	[16]

The inhibition of PP1 and PP2A by Endothall disrupts the phosphorylation-dephosphorylation balance within the cell, leading to a cascade of downstream effects. In plants, this inhibition leads to disruption of the cell cycle, abnormal microtubule organization, and ultimately, cell death.[14]

Signaling Pathway:

Diagram 3: Endothall's Mechanism of Action

Caption: Inhibition of PP1 and PP2A by Endothall and downstream effects.

# **Experimental Protocol: Protein Phosphatase Inhibition Assay**

A colorimetric assay using a synthetic phosphopeptide substrate can be employed to determine the inhibitory activity of Endothall on PP1 and PP2A.



#### Materials:

- Purified PP1 and PP2A enzymes
- Synthetic phosphopeptide substrate (e.g., KRpTIRR)
- Endothall-disodium salt solutions of varying concentrations
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 5% glycerol)
- Malachite green reagent for phosphate detection
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare serial dilutions of Endothall-disodium salt in the assay buffer.
- In a 96-well plate, add the assay buffer, the purified phosphatase enzyme (PP1 or PP2A), and the Endothall-disodium salt solution to each well. Include control wells without the inhibitor.
- Pre-incubate the plate at 30°C for 10 minutes.
- Initiate the reaction by adding the phosphopeptide substrate to each well.
- Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
- Stop the reaction by adding the malachite green reagent.
- Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
- Calculate the percentage of inhibition for each concentration of Endothall-disodium salt and determine the IC50 value.

#### Diagram 4: Protein Phosphatase Inhibition Assay Workflow



Caption: Workflow for a colorimetric protein phosphatase inhibition assay.

## Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and mechanism of action of Endothall-disodium salt. The provided data tables and experimental protocols offer a valuable resource for researchers and professionals in the fields of agricultural science, environmental science, and drug development. The understanding of its function as a potent inhibitor of protein phosphatases 1 and 2A opens avenues for further research into its broader biological effects and potential applications. The detailed analytical methods are essential for monitoring its environmental fate and ensuring its safe and effective use. Further research to obtain more comprehensive spectroscopic data, such as detailed NMR, FT-IR, and Raman spectra, would further enhance the characterization of this important molecule.

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